molecular formula C21H25N7OS B10951886 N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10951886
M. Wt: 423.5 g/mol
InChI Key: OOSQLAMLRHRSOL-UHFFFAOYSA-N
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Description

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It features a unique structure that combines pyrazole, thiazole, and pyridine rings, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, which are then coupled with the pyridine ring. Common reagents used in these reactions include hydrazine derivatives, thioamides, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, thiazole, and pyridine derivatives, such as:

Uniqueness

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H25N7OS

Molecular Weight

423.5 g/mol

IUPAC Name

N-[4-(1-ethyl-3-methylpyrazol-4-yl)-1,3-thiazol-2-yl]-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H25N7OS/c1-7-27-9-16(13(5)25-27)17-10-30-21(23-17)24-20(29)15-8-12(4)22-19-18(15)14(6)26-28(19)11(2)3/h8-11H,7H2,1-6H3,(H,23,24,29)

InChI Key

OOSQLAMLRHRSOL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CSC(=N2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C(C)C)C

Origin of Product

United States

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